![molecular formula C20H21ClN2O B15056943 2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056943.png)
2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole is a heterocyclic compound that features a benzo[d]oxazole core substituted with a 3-chlorophenyl group and a 3-methylpiperidin-1-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the 3-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorinated aromatic compound is reacted with the benzo[d]oxazole core.
Attachment of the 3-Methylpiperidin-1-ylmethyl Group: This can be done through a reductive amination reaction where the benzo[d]oxazole core is reacted with 3-methylpiperidine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]oxazole core.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylpiperidin-1-yl)-1H-benzo[d]imidazole
- 1-Benzyl-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole
Uniqueness
2-(3-Chlorophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the 3-methylpiperidin-1-ylmethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H21ClN2O |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-5-[(3-methylpiperidin-1-yl)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H21ClN2O/c1-14-4-3-9-23(12-14)13-15-7-8-19-18(10-15)22-20(24-19)16-5-2-6-17(21)11-16/h2,5-8,10-11,14H,3-4,9,12-13H2,1H3 |
Clé InChI |
IKENETOOBLKRDK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)CC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


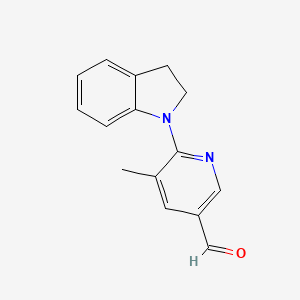
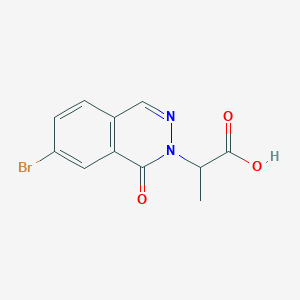

![3-((2-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B15056875.png)
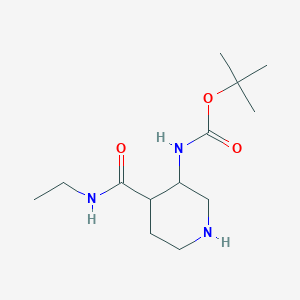
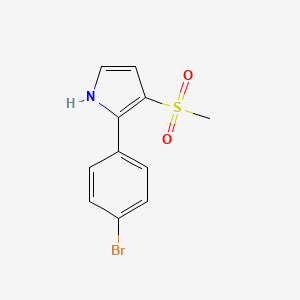
![7-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15056888.png)
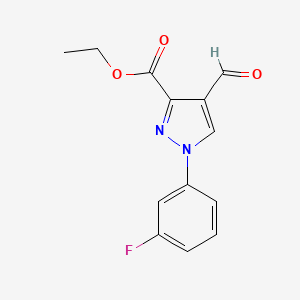
![Methyl 2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetate](/img/structure/B15056920.png)
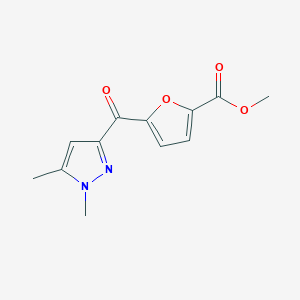
![4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056949.png)
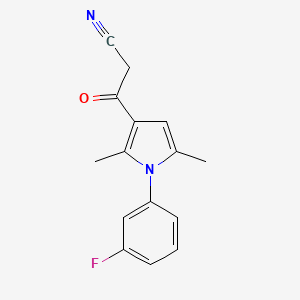
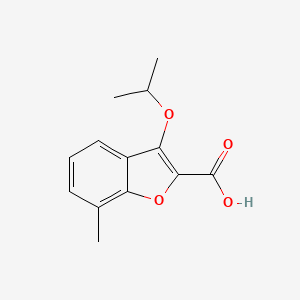
![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)
